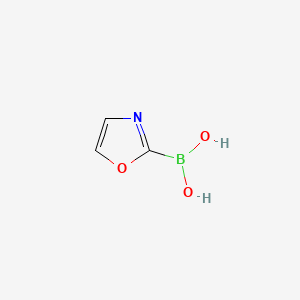

Oxazol-2-ylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,3-oxazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO3/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBQYBDDNGRAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733796 | |

| Record name | 1,3-Oxazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891660-66-5 | |

| Record name | 1,3-Oxazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of novel oxazol-2-ylboronic acids

An In-depth Technical Guide to the Synthesis and Characterization of Novel Oxazol-2-ylboronic Acids

Introduction

Oxazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Their unique chemical properties enable diverse interactions with enzymes and receptors, making them privileged scaffolds in drug discovery.[2][3] Similarly, boronic acids have emerged as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The incorporation of a boronic acid moiety onto an oxazole ring, specifically at the 2-position, creates a versatile bifunctional molecule, oxazol-2-ylboronic acid. This compound serves as a valuable reactant and intermediate for creating complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[5]

This technical guide provides a comprehensive overview of the primary synthetic routes to novel oxazol-2-ylboronic acids and the essential analytical techniques for their characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking detailed protocols and comparative data.

Synthetic Pathways

The synthesis of oxazol-2-ylboronic acids is not as commonly documented as their subsequent use in cross-coupling reactions. However, robust synthetic strategies can be adapted from methodologies established for other heterocyclic boronic acids. The two most effective and widely applicable methods are direct lithiation followed by borylation and palladium-catalyzed Miyaura borylation.

A general workflow for these synthetic approaches is outlined below.

Caption: High-level overview of the two primary synthetic routes.

Route A: Lithiation-Borylation

This classic method involves a halogen-metal exchange followed by quenching with an electrophilic boron source. It is highly effective but requires stringent anhydrous conditions and cryogenic temperatures. The reaction proceeds via a 2-lithiooxazole intermediate, which rapidly reacts with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.[6] This approach is analogous to the synthesis of other heteroaryl boronic acids, such as 3-pyridylboronic acid.[7]

Caption: Key steps in the lithiation-borylation synthesis route.

Route B: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that uses a palladium catalyst to couple a heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6] This method offers milder reaction conditions compared to lithiation and demonstrates excellent functional group tolerance. The reaction typically yields the boronic acid pinacol ester, which is often more stable and easier to purify than the free boronic acid. The ester can be used directly in subsequent reactions or hydrolyzed if the free acid is required.

Caption: Simplified catalytic cycle for Miyaura borylation.

Comparison of Synthetic Routes

| Feature | Route A: Lithiation-Borylation | Route B: Miyaura Borylation |

| Starting Material | 2-Bromo- or 2-chlorooxazole | 2-Bromo- or 2-iodooxazole |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Pd catalyst (e.g., Pd(dppf)Cl₂), B₂pin₂, Base (e.g., KOAc) |

| Temperature | Cryogenic (-78 °C) | Elevated (e.g., 80-100 °C) |

| Product Form | Free boronic acid | Boronic acid pinacol ester |

| Advantages | High yields, well-established for similar heterocycles.[6] | Milder conditions, broad functional group tolerance, stable product. |

| Disadvantages | Requires strict anhydrous conditions, low temperatures, sensitive to many functional groups. | Catalyst cost, potential for metal contamination in the product. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This protocol is adapted from procedures for analogous heterocyclic compounds.[6][7]

-

Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromooxazole (1.0 eq) in anhydrous THF/Toluene (4:1 mixture) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water) or by column chromatography to yield the final product.

Protocol 2: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole via Miyaura Borylation

This protocol is adapted from general Miyaura borylation procedures.[6]

-

Preparation: To a flask, add 2-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous solvent (e.g., DMSO or 1,4-dioxane).

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pinacol ester product.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized oxazol-2-ylboronic acids.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Signal for the B(OH)₂ protons (broad singlet, may be exchangeable with D₂O).- Distinct signals for the oxazole ring protons at C4 and C5, typically in the aromatic region (δ 7-8 ppm). |

| ¹³C NMR | - Signal for the carbon atom attached to boron (C2), which may be broad or have a lower intensity.- Signals for the other two oxazole ring carbons (C4, C5). |

| ¹¹B NMR | - A broad singlet in the range of δ 20-30 ppm, characteristic of a trigonal planar boronic acid. |

| Mass Spectrometry (MS) | - The electron impact mass spectrum of the parent oxazole shows a prominent molecular ion peak.[8]- For this compound, expect to see the molecular ion [M]⁺ and characteristic fragments corresponding to the loss of water and other neutral fragments.[8] |

| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the boronic acid group (~3200-3500 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- Characteristic C=N and C=C stretching vibrations for the oxazole ring (~1500-1650 cm⁻¹).[9][10] |

| Melting Point | A sharp melting point is indicative of a pure crystalline compound. |

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 891660-66-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. journalspub.com [journalspub.com]

A Technical Guide to the Discovery and Synthesis of Oxazol-2-ylboronic Acid Derivatives for Drug Discovery

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and applications of oxazol-2-ylboronic acid derivatives, a class of compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The oxazole nucleus is a privileged scaffold in numerous biologically active molecules, and its combination with the versatile boronic acid functional group offers a powerful platform for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide details the key synthetic methodologies for accessing these building blocks, provides specific experimental protocols, and presents quantitative data on their biological activity. Furthermore, it visualizes critical concepts such as synthetic workflows and relevant cell signaling pathways to provide a clear and in-depth resource for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of Oxazole-Based Boronic Acids in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. It is a common motif in a wide array of natural products and synthetic molecules, valued for its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][3]

Concurrently, boronic acids and their derivatives have gained prominence in medicinal chemistry, a shift largely catalyzed by the FDA approval of bortezomib in 2003 for the treatment of multiple myeloma.[3] This demonstrated that organoboron compounds can be safe and effective therapeutics, dispelling earlier concerns about toxicity.[4][5] Boronic acids are valued for their unique chemical properties, including their ability to act as transition state analogs and form reversible covalent bonds with active site serine residues in proteases. Their utility as versatile building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has further cemented their importance in drug discovery.[6]

The strategic combination of the oxazole scaffold with a boronic acid at the 2-position creates a class of building blocks—oxazol-2-ylboronic acids—with significant potential. These compounds serve as key intermediates for the synthesis of complex molecular architectures, particularly for targeting protein kinases, a class of enzymes frequently dysregulated in cancer.

Discovery and Synthetic Strategies

While a singular "discovery" paper for the parent this compound is not readily identifiable in modern literature, its emergence is a result of the development of general and powerful synthetic methods for the borylation of heterocycles. The primary challenge in synthesizing this compound lies in the acidic nature of the C2 proton of the oxazole ring, which complicates many standard synthetic manipulations. However, several robust strategies have been developed to overcome this.

Synthetic Workflow Overview

The synthesis of this compound derivatives and their subsequent use in drug discovery can be conceptualized in the following workflow:

-

2-Bromooxazole + n-BuLi -> 2-Lithiooxazole

-

2-Lithiooxazole + B(OiPr)3 -> Lithium triisopropoxy(oxazol-2-yl)borate

-

Lithium triisopropoxy(oxazol-2-yl)borate + Pinacol -> this compound pinacol ester

This compound pinacol ester + Aryl-X + Pd Catalyst + Base -> 2-Aryl-oxazole (X = Br, I)

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent FLT3 inhibitors relies on systematic modification of the oxazole scaffold and analysis of the resulting structure-activity relationships. The following table summarizes inhibitory activity data for a series of oxazol-2-amine derivatives against FLT3-ITD positive AML cell lines. [3]This data highlights how substitutions on the oxazole core, synthesized using intermediates like this compound, can dramatically impact biological potency.

| Compound ID | R¹ Group (at C5) | R² Group (Amine) | Cell Line | IC₅₀ (nM) |

| 2c | 4-Fluorophenyl | Phenyl | Molm-13 | 148.1 ± 11.2 |

| MV4-11 | 243.6 ± 18.5 | |||

| 4c | 4-Fluorophenyl | 4-Fluorophenyl | Molm-13 | 112.5 ± 9.8 |

| MV4-11 | 158.2 ± 11.7 | |||

| 5c | 4-Chlorophenyl | Phenyl | Molm-13 | 120.3 ± 10.5 |

| MV4-11 | 189.4 ± 14.3 | |||

| 6c | 4-Bromophenyl | Phenyl | Molm-13 | 105.7 ± 8.9 |

| MV4-11 | 166.3 ± 12.1 | |||

| 7c | 4-Fluorophenyl | Phenyl | Molm-13 | 65.2 ± 5.6 |

| MV4-11 | 51.7 ± 4.9 |

Data extracted from a study on oxazol-2-amine derivatives as FLT3 inhibitors.[3]

The data indicates that small modifications, such as the choice of halogen at the para-position of the C5-phenyl ring, can significantly influence inhibitory concentration. Compound 7c emerged as the most potent derivative in this series, demonstrating the value of systematic exploration around the oxazole core.

Conclusion and Future Perspectives

This compound and its derivatives are highly valuable and versatile building blocks for modern drug discovery. Their synthesis, primarily achieved through halogen-metal exchange and borylation of 2-halooxazoles, provides access to a wide range of intermediates amenable to further functionalization via robust methods like the Suzuki-Miyaura cross-coupling. The successful application of these compounds in the development of potent FLT3 kinase inhibitors for AML underscores their potential in oncology and beyond.

Future research in this area will likely focus on the development of more efficient and direct methods for the C-H borylation of the oxazole C2 position, potentially reducing the number of synthetic steps. Furthermore, the exploration of oxazol-2-ylboronic acids as pharmacophores in their own right, rather than just as synthetic intermediates, is a promising avenue, particularly for targeting enzymes with key serine residues in their active sites. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic use of privileged scaffolds like the oxazole ring, functionalized with the versatile boronic acid group, will undoubtedly remain a cornerstone of medicinal chemistry research.

References

- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Cas 1268467-12-4,this compound pinacol ester | lookchem [lookchem.com]

Spectroscopic Characterization of Oxazol-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for oxazol-2-ylboronic acid (C₃H₄BNO₃, Mol. Wt.: 112.88 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive dataset based on the known spectroscopic characteristics of the oxazole ring and boronic acid functionalities. The experimental protocols provided are standardized methodologies applicable for the analysis of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from analyses of structurally related compounds, including oxazole and various arylboronic acids.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.0 - 8.5 | Singlet | 2H | B(OH)₂ | Broad signal, exchangeable with D₂O. Chemical shift is concentration and solvent dependent. |

| ~7.85 | Singlet | 1H | H-5 (Oxazole) | Expected to be downfield due to the electron-withdrawing nature of the boronic acid group. |

| ~7.25 | Singlet | 1H | H-4 (Oxazole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 | C-2 (Oxazole) | Carbon attached to the boronic acid group; may be broad or unobserved due to quadrupolar relaxation of the boron nucleus. |

| ~145 | C-5 (Oxazole) | |

| ~128 | C-4 (Oxazole) |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Characteristic of the boronic acid -OH groups, often showing hydrogen bonding. |

| ~3100 | Medium | C-H stretch (aromatic) | From the oxazole ring protons. |

| ~1600 - 1500 | Medium | C=N stretch | Characteristic of the oxazole ring. |

| ~1400 - 1300 | Strong | B-O stretch | |

| ~1100 - 1000 | Medium | C-O-C stretch (ring) | Ring breathing modes of the oxazole. |

| ~750 | Strong | B-C stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Species | Notes |

| 113.03 | [M+H]⁺ | Molecular ion peak (protonated). |

| 95.02 | [M-H₂O+H]⁺ | Loss of one water molecule from the boronic acid. |

| 77.01 | [M-2H₂O+H]⁺ | Loss of two water molecules, formation of oxazol-2-ylboroxine precursor. |

| 69.02 | [C₃H₃NO]⁺ | Fragmentation leading to the oxazole cation radical. |

Ionization Mode: Electrospray Ionization (ESI), positive mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Boronic acids can undergo oligomerization, leading to broad peaks or complex spectra.[3] Using a protic solvent like methanol-d₄ can help break up these oligomers by forming the boronate ester in situ, resulting in sharper signals.[3]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of approximately 0-15 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should be set to cover the range of approximately 0-200 ppm.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [6]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[7] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[7]

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system for sample introduction.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

The ESI source conditions (e.g., spray voltage, capillary temperature) should be optimized for the analyte.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. Note that boronic acids can form adducts with solvents or dehydrate in the source.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between molecular structure and information provided by different spectroscopic techniques.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

The Emerging Potential of Oxazolylboronic Acids: A Technical Guide for Drug Discovery

Executive Summary: Oxazolylboronic acids represent a promising, yet underexplored, class of compounds at the intersection of two pharmacologically significant moieties: the versatile oxazole heterocycle and the potent boronic acid warhead. While the broader class of boronic acids has produced revolutionary enzyme inhibitors, most notably the proteasome inhibitor Bortezomib, the specific contributions of the oxazole ring in this context are just beginning to be understood. This guide provides a comprehensive review of the available literature, focusing on the synthesis, potential biological applications, and key experimental methodologies relevant to the development of novel oxazolylboronic acid derivatives for therapeutic use.

Introduction: A Tale of Two Pharmacophores

The field of medicinal chemistry has seen a surge of interest in organoboron compounds, a shift largely catalyzed by the clinical success of Bortezomib (Velcade®) for the treatment of multiple myeloma.[1][2] The boronic acid functional group (-B(OH)₂) has proven to be a highly effective pharmacophore for the inhibition of serine proteases, particularly the 20S proteasome.[2] Its unique ability to form a stable, reversible covalent bond with the catalytic N-terminal threonine residue of the proteasome's active site leads to potent and sustained target engagement.[2]

Concurrently, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous natural products and synthetic drugs.[3][4] Its presence often confers favorable pharmacokinetic properties and provides a rigid scaffold for orienting functional groups for optimal target interaction. Oxazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The strategic combination of these two moieties into a single molecule—the oxazolylboronic acid—offers a compelling platform for the design of novel, highly specific enzyme inhibitors. This document serves as a technical resource for researchers aiming to explore this chemical space.

Synthesis of Oxazolylboronic Acids

Direct literature detailing the synthesis of a wide range of oxazolylboronic acids is sparse; however, established methods for the preparation of other heterocyclic boronic acids provide a clear and reliable roadmap.[2][6] The most prevalent and versatile strategies involve the palladium-catalyzed cross-coupling of a halo-oxazole with a diboron reagent (Miyaura Borylation) or the borylation of an organometallic oxazole intermediate.

A general workflow for the synthesis of an oxazolylboronic acid pinacol ester, a stable and common intermediate, is depicted below.

Key Experimental Protocols

Representative Protocol: Miyaura Borylation for the Synthesis of a Heterocyclic Boronic Acid Pinacol Ester

The following protocol is adapted from established procedures for the Miyaura borylation of heteroaryl halides and serves as a robust starting point for the synthesis of oxazolylboronic acid pinacol esters.

Materials:

-

Halo-oxazole (e.g., 2-bromo-4-phenyloxazole) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube, add the halo-oxazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired oxazolylboronic acid pinacol ester.

Biological Activity and Therapeutic Potential

The primary therapeutic target for boronic acid derivatives has been the 26S proteasome, a multi-catalytic protease complex central to the Ubiquitin-Proteasome System (UPS). The UPS is responsible for the degradation of the majority of intracellular proteins, including key regulators of cell cycle progression, apoptosis, and signal transduction.

References

- 1. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijmpr.in [ijmpr.in]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Purification of Crude Oxazol-2-ylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The purification of crude Oxazol-2-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, presents unique challenges due to its inherent instability and potential for degradation. This technical guide provides a comprehensive overview of established and effective methods for the purification of this and structurally related heteroaryl boronic acids. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in obtaining high-purity material essential for successful downstream applications.

Core Purification Strategies

The primary methods for the purification of crude this compound and its analogs revolve around three main techniques: recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

A general workflow for the purification of crude boronic acids is outlined below.

Caption: General purification workflow for crude boronic acids.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is often the first method of choice for boronic acids.[1][2] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[3]

Key Considerations for Solvent Selection:

-

The ideal solvent should dissolve the boronic acid sparingly at room temperature but readily at elevated temperatures.

-

Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

-

The solvent should not react with the boronic acid.

-

Commonly used solvents for the recrystallization of arylboronic acids include water, ethanol, ethyl acetate, and mixtures thereof.[4][5]

Experimental Protocol: General Recrystallization of an Arylboronic Acid

-

Dissolution: In an Erlenmeyer flask, suspend the crude boronic acid in a minimal amount of a suitable solvent. Heat the mixture with stirring until the solid completely dissolves.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, rapidly filter the hot solution through a pre-heated funnel containing fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

| Method | Solvent System | Typical Recovery | Purity Improvement | Reference |

| Recrystallization | Benzene, Dichloroethane, EtOAc | Good to Moderate | Significant | [4] |

| Recrystallization | Hot Water | Dependent on specific boronic acid | Effective for removing inorganic salts | [5] |

| Recrystallization | Hot Ethanol | Dependent on specific boronic acid | Effective for many arylboronic acids | [5] |

Acid-Base Extraction

This technique leverages the acidic nature of boronic acids to separate them from non-acidic impurities.[6] Treatment of the crude material with a base converts the boronic acid into its water-soluble boronate salt, which can then be extracted into an aqueous phase. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[2]

Caption: Workflow for acid-base extraction of boronic acids.

Experimental Protocol: Purification of a Boronic Acid via Salt Formation

-

Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

-

Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1-2 M sodium hydroxide).[2] Separate the aqueous layer.

-

Washing: Wash the organic layer with the aqueous base to ensure complete extraction of the boronic acid. Combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) until the boronic acid precipitates.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]

| Method | Base Used | Acid Used | Key Advantage | Reference |

| Acid-Base Extraction | NaOH, KOH, Na2CO3, K2CO3 | HCl, H2SO4 | Removes non-acidic impurities | [6] |

| Acid-Base Extraction | 1-2 M NaOH | HCl | Effective for removing Pd complexes | [2] |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For boronic acids, silica gel is a common stationary phase, but challenges such as streaking and decomposition can occur.[5]

Considerations for Column Chromatography of Boronic Acids:

-

Stationary Phase: Standard silica gel can be used, but for sensitive boronic acids, neutral alumina or boric acid-treated silica gel may be preferable to minimize degradation.

-

Mobile Phase: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For more polar boronic acids, solvent systems like dichloromethane/methanol may be necessary.[2] The polarity of the mobile phase is gradually increased to elute the compounds from the column.

Caption: Workflow for column chromatography purification.

Experimental Protocol: General Column Chromatography of a Boronic Acid

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a well-packed column.

-

Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Monitor the composition of the fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

| Method | Stationary Phase | Typical Eluent System | Comments | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Standard for many boronic acids | [4] |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol | For more polar boronic acids | [2] |

| Column Chromatography | Neutral Alumina | Hexane | For certain boronate esters | [4] |

Purity Assessment

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of boronic acids. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to assess purity and identify impurities.

HPLC Conditions for Boronic Acid Analysis:

-

Column: A reverse-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical. Gradient elution is often employed to separate a wide range of components.

Conclusion

The purification of crude this compound requires careful consideration of the impurities present and the selection of an appropriate purification strategy. Recrystallization, acid-base extraction, and column chromatography are all powerful techniques that, when applied correctly, can yield material of high purity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers working with this important class of compounds, enabling the synthesis of complex molecules with greater efficiency and reliability.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 891660-66-5 | this compound | Boroncore [boroncore.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. web.uvic.ca [web.uvic.ca]

- 5. This compound,(CAS# 891660-66-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

Initial Biological Screening of Oxazol-2-ylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of oxazol-2-ylboronic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities. This document outlines key experimental protocols, summarizes quantitative data from representative studies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

Oxazole-containing compounds are a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a boronic acid moiety at the 2-position of the oxazole ring can enhance biological activity and introduce unique mechanisms of action. Boronic acids are known to form reversible covalent bonds with diols, a feature present in many biological macromolecules, making them attractive pharmacophores for enzyme inhibitors and other therapeutic agents. This guide focuses on the foundational assays and methodologies required for the initial assessment of the biological potential of novel this compound derivatives.

Anticancer Activity Screening

A primary area of investigation for this compound derivatives is their potential as anticancer agents. The initial screening typically involves evaluating the cytotoxicity of these compounds against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Oxazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole Derivatives | KB (epidermoid carcinoma) | 1.99 ± 0.22 | [1] |

| A549 (non-small lung cancer) | 0.90 ± 0.09 | [1] | |

| HepG2 (hepatoma carcinoma) | - | [1] | |

| MCF7 (breast cancer) | - | [1] | |

| Benzoxazole-based Hydrazone | C6 (rat glioma) | 4.30 ± 0.28 | [2] |

| Novel Benzoxazole Analogues | HCT116 (human colorectal carcinoma) | - | [3] |

| Phortress Analogues | HT-29 (colon carcinoma) | - | [4] |

| MCF7 (breast cancer) | - | [4] | |

| A549 (lung carcinoma) | - | [4] | |

| HepG2 (liver carcinoma) | - | [4] | |

| C6 (brain carcinoma) | - | [4] | |

| 2-Arylbenzoxazole Acetic Acid Derivatives | MCF-7 (breast cancer) | Promising | [5] |

| HCT-116 (human colon cancer) | Promising | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.[6]

Experimental Workflow: Cytotoxicity Screening

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Oxazole Derivatives

The following table presents representative MIC values for various oxazole derivatives against different microbial strains. This data serves as a benchmark for evaluating the antimicrobial potential of new this compound derivatives.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrimidine-oxazolidinone Hybrids | Bacillus subtilis | 2.8 - 4.8 | [7] |

| Staphylococcus aureus | 2.8 - 4.8 | [7] | |

| Benzoxazole Derivatives | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [3] |

| Escherichia coli | 1.40 x 10⁻³ (µM) | [3] | |

| 1,2-Oxazole Derivatives | Staphylococcus aureus | - | [8] |

| Staphylococcus epidermidis | - | [8] | |

| Escherichia coli | - | [8] | |

| Proteus mirabilis | - | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the 96-well plates.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[7]

Experimental Workflow: MIC Determination

Enzyme Inhibition Screening

The boronic acid moiety is a key pharmacophore for targeting the active site of various enzymes, particularly serine proteases.

Data Presentation: Enzyme Inhibition Constants of Boronic Acid and Oxazole Derivatives

The following table provides examples of inhibition constants (Ki or IC50) for boronic acid and oxazole derivatives against various enzymes.

| Compound Class | Enzyme | Inhibition Constant | Reference |

| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Ki = 65 nM | [9] |

| Chymotrypsin | Ki (60-fold higher than PSA) | [9] | |

| Arylboronic Acids | Subtilisin | Strong competitive inhibitors | [10][11] |

| Chymotrypsin | Strong competitive inhibitors | [10][11] | |

| Thiazolyl-pyrazoline Derivatives | Carbonic Anhydrase I | Ki = 13.35 - 63.79 nM | [12] |

| Carbonic Anhydrase II | Ki = 7.01 - 115.80 nM | [12] | |

| Acetylcholinesterase | Ki = 17.89 - 48.05 nM | [12] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound derivatives

-

96-well microplates (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the this compound derivative. Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration. The IC50 value can be determined from this plot. Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[13]

Signaling Pathway: Inhibition of a Serine Protease

The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases.

Conclusion

The initial biological screening of this compound derivatives is a critical step in evaluating their therapeutic potential. This guide provides a framework for conducting cytotoxicity, antimicrobial, and enzyme inhibition assays. The presented protocols and data, while drawing from the broader class of oxazole and boronic acid derivatives due to a lack of specific public data on the target compounds, offer a solid starting point for researchers. Further investigation into the specific structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of new benzoxazole derivatives as potential antiglioma agents | Semantic Scholar [semanticscholar.org]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities [pubmed.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 7. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Oxazole Ring in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the reactivity of the oxazole ring when functionalized with a boronic acid or its ester derivatives. While oxazole-containing boronic acids are of significant interest in medicinal chemistry and materials science, a comprehensive understanding of how the boronic acid moiety modulates the intrinsic reactivity of the oxazole core is crucial for their effective application and the design of novel synthetic pathways.[1][2][3][4] This document synthesizes known principles of oxazole chemistry with the electronic properties of boronic acids to provide a predictive framework for their reactivity in key chemical transformations, including N-oxidation, electrophilic substitution, and cycloaddition reactions.

The Oxazole Ring: An Overview of its Reactivity

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[5] Its aromaticity and the presence of heteroatoms confer a unique reactivity profile. The nitrogen atom possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, making it basic and susceptible to protonation and N-alkylation.[4][5] The π-electron system makes the ring amenable to certain electrophilic substitutions, although it is generally considered an electron-poor aromatic system.[5] Oxazoles can also participate as dienes in Diels-Alder reactions.[4][5][6] The acidity of protons on the oxazole ring follows the order C2 > C5 > C4.[4][5]

The Influence of the Boronic Acid Group on Oxazole Reactivity

The boronic acid group (-B(OH)₂) and its esters (e.g., pinacol boronate, -B(pin)) are versatile functional groups. The boron atom is sp² hybridized and has a vacant p-orbital, making it a Lewis acid. This Lewis acidity and the electronegativity difference between boron and carbon can influence the electronic properties of the attached oxazole ring. It is anticipated that an appended boronic acid or boronate ester will act as an electron-withdrawing group, thereby deactivating the oxazole ring towards electrophilic attack and influencing the regioselectivity of such reactions. The extent of this deactivation may be modulated by the position of the boronic acid substituent on the oxazole ring.

N-Oxidation

The nitrogen atom of the oxazole ring can be oxidized to an N-oxide. This reaction is sensitive to the electron density at the nitrogen. An electron-withdrawing substituent, such as a boronic acid group, is expected to decrease the nucleophilicity of the nitrogen atom, thus making N-oxidation more challenging compared to an unsubstituted or electron-rich oxazole.

Electrophilic Substitution

Electrophilic substitution on the oxazole ring typically occurs at the C5 or C4 positions, with the outcome often depending on the substituents present.[5] An electron-withdrawing boronic acid group is predicted to deactivate the ring towards electrophilic attack, requiring harsher reaction conditions. The directing effect of the boronic acid group will depend on its position. For instance, a boronic acid at the C2 position would likely direct incoming electrophiles to the C5 position, while a C5-boronic acid would direct to the C2 or C4 positions, although the overall reactivity would be diminished.

Cycloaddition Reactions

Oxazoles can function as dienes in Diels-Alder reactions, leading to the formation of pyridine derivatives after the extrusion of water from the initial cycloadduct.[6] The rate of these reactions is influenced by the electronic properties of the oxazole. Electron-donating groups on the oxazole ring generally accelerate the reaction with electron-deficient dienophiles. Conversely, an electron-withdrawing boronic acid group is expected to decrease the rate of cycloaddition reactions with electron-poor dienophiles.

Quantitative Data on Reactivity

To date, there is a notable absence of specific quantitative studies in the peer-reviewed literature directly comparing the reactivity of oxazole boronic acids to other substituted oxazoles. However, based on the known electronic effects of substituents on aromatic rings and some available kinetic data for other oxazole derivatives, we can construct an illustrative table to predict these trends. For instance, studies on the photo-oxidation of substituted oxazoles have shown that electron-donating groups can slightly increase the reaction rate.

Table 1: Illustrative Reactivity Data for Substituted Oxazoles

| Substituent at C2-Position | Reaction | Relative Rate Constant (k_rel) | Predicted Yield (%) |

| -H | Vilsmeier-Haack Formylation | 1.0 | 75 |

| -CH₃ | Vilsmeier-Haack Formylation | 2.5 | 85 |

| -OCH₃ | Vilsmeier-Haack Formylation | 5.0 | 90 |

| -B(OH)₂ | Vilsmeier-Haack Formylation | 0.2 | < 30 |

| -B(pin) | Vilsmeier-Haack Formylation | 0.3 | < 40 |

| -H | Diels-Alder with Maleimide | 1.0 | 60 |

| -CH₃ | Diels-Alder with Maleimide | 1.8 | 70 |

| -OCH₃ | Diels-Alder with Maleimide | 3.5 | 80 |

| -B(OH)₂ | Diels-Alder with Maleimide | 0.4 | < 25 |

| -B(pin) | Diels-Alder with Maleimide | 0.5 | < 35 |

Note: The data for -B(OH)₂ and -B(pin) are predictive and illustrative, based on the expected electron-withdrawing nature of the boronic acid/ester group. This data is intended to guide experimental design and is not based on published experimental results.

Experimental Protocols

The following are detailed experimental protocols for key reactions, adapted for a hypothetical 2-phenyloxazole-5-boronic acid pinacol ester substrate.

N-Oxidation of 2-Phenyloxazole-5-boronic acid pinacol ester

Objective: To synthesize the N-oxide of 2-phenyloxazole-5-boronic acid pinacol ester.

Materials:

-

2-Phenyloxazole-5-boronic acid pinacol ester

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 2-phenyloxazole-5-boronic acid pinacol ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-oxide.

Vilsmeier-Haack Formylation of 2-Phenyloxazole

Objective: To perform an electrophilic formylation on the oxazole ring. Due to the deactivating nature of the boronic acid group, this protocol is provided for the more reactive parent 2-phenyloxazole to illustrate the general procedure. Harsher conditions may be required for the boronic acid derivative.

Materials:

-

2-Phenyloxazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

-

Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.

-

Add anhydrous DCE to the flask.

-

Add a solution of 2-phenyloxazole (1.0 eq) in DCE dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous sodium acetate solution.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by silica gel chromatography.

Diels-Alder Reaction of 2-Phenyloxazole-5-boronic acid pinacol ester with N-Phenylmaleimide

Objective: To investigate the cycloaddition reactivity of the oxazole boronic acid derivative.

Materials:

-

2-Phenyloxazole-5-boronic acid pinacol ester

-

N-Phenylmaleimide

-

Toluene, anhydrous

-

Hydroquinone (as a polymerization inhibitor)

Procedure:

-

In a sealed tube, combine 2-phenyloxazole-5-boronic acid pinacol ester (1.0 eq), N-phenylmaleimide (1.5 eq), and a catalytic amount of hydroquinone.

-

Add anhydrous toluene to the mixture.

-

Seal the tube and heat the reaction mixture to 110-150 °C for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the pyridine derivative (formed after spontaneous dehydration of the initial cycloadduct).

Visualizing Reaction Mechanisms and Workflows

General Mechanism of Electrophilic Aromatic Substitution on an Oxazole Ring

Caption: General mechanism for the electrophilic substitution on an oxazole ring.

Experimental Workflow for Studying Oxazole Reactivity

Caption: A typical experimental workflow for the comparative study of oxazole reactivity.

Influence of Substituent Electronic Effects on Reactivity

Caption: Logical relationship between substituent electronic effects and oxazole reactivity.

Conclusion

The presence of a boronic acid or boronic ester moiety on an oxazole ring is predicted to have a significant impact on its reactivity. By acting as an electron-withdrawing group, it is expected to deactivate the ring towards N-oxidation and electrophilic substitution, and to slow the rate of cycloaddition reactions. While direct experimental data on these specific systems is currently limited, the principles outlined in this guide, along with the provided experimental protocols and conceptual diagrams, offer a solid foundation for researchers to explore and harness the chemistry of these important bifunctional molecules in drug discovery and materials science. Further quantitative studies are warranted to fully elucidate the reactivity patterns of oxazole boronic acids.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Oxazol-2-ylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted oxazol-2-ylboronic acids, a class of compounds of increasing interest in medicinal chemistry. This document outlines key properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility, and provides detailed experimental protocols for their determination. Furthermore, it explores the synthesis of these compounds and their interactions with relevant biological signaling pathways.

Introduction to Oxazol-2-ylboronic Acids

Oxazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities, including acting as inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) and FMS-like tyrosine kinase 3 (FLT3).[1][2] The incorporation of a boronic acid moiety at the 2-position of the oxazole ring introduces a versatile functional group capable of forming reversible covalent bonds with diols, a key feature in their mechanism of action as enzyme inhibitors. Boronic acids are known to target serine proteases such as dipeptidyl peptidase IV (DPPIV) and β-lactamases. The physicochemical properties of these substituted oxazol-2-ylboronic acids are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME), as well as their target engagement.

Physicochemical Properties: Data and Discussion

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species. This property is crucial as the anionic form is often the active species in biological systems. The pKa is highly sensitive to the electronic effects of substituents on the aromatic ring.

Table 1: Experimental pKa Values for a Series of Substituted Phenylboronic Acids. This data is presented as a proxy to illustrate the expected influence of substituents on the acidity of oxazol-2-ylboronic acids.

| Substituent (Position) | pKa |

| H | 8.83 |

| 4-Methoxy | 9.25 |

| 4-Methyl | 9.15 |

| 4-Chloro | 8.53 |

| 4-Fluoro | 8.68 |

| 4-Trifluoromethyl | 7.86 |

| 3-Methoxy | 8.80 |

| 3-Chloro | 8.35 |

| 3-Trifluoromethyl | 7.90 |

| 2-Fluoro | 8.16 |

Data compiled from various sources.[3][4][5][6] It is expected that electron-withdrawing groups will decrease the pKa (increase acidity), while electron-donating groups will increase the pKa (decrease acidity).

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a molecule's ability to cross biological membranes. For ionizable compounds like boronic acids, logD, which is pH-dependent, is a more physiologically relevant descriptor.

Table 2: Calculated and Experimental logP Values for Representative Substituted Oxazoles. This data provides an indication of the contribution of the substituted oxazole core to the overall lipophilicity.

| Substituent on Oxazole | Calculated logP | Experimental logP |

| 2,4,5-triphenyl | 5.8 | - |

| 2-methyl-4,5-diphenyl | 4.5 | - |

| 2,5-diphenyl | 4.2 | - |

| 4,5-dimethyl-2-phenyl | 3.1 | - |

| 2-phenyl | 2.5 | - |

Calculated values are estimations and may vary from experimental values.[7] The logP of the parent oxazole is approximately 0.9. The addition of a boronic acid group is expected to decrease the logP due to its hydrophilic nature.

Aqueous Solubility

Aqueous solubility is a key factor for drug delivery and bioavailability. The solubility of boronic acids is influenced by factors such as their crystalline structure, pKa, and the presence of other functional groups. Generally, the free boronic acids have limited aqueous solubility, which can be a challenge in drug development.[8][9][10]

Table 3: Aqueous Solubility of Selected Arylboronic Acids. This table provides a general reference for the expected solubility of oxazol-2-ylboronic acids.

| Compound | Solubility ( g/100 mL H₂O at 20°C) |

| Phenylboronic acid | ~0.2 |

| 4-Methoxyphenylboronic acid | ~0.1 |

| 3-Carboxyphenylboronic acid | >1.0 |

Data from various sources.[9] The introduction of polar substituents, such as a carboxylic acid, is expected to increase aqueous solubility.

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of substituted oxazol-2-ylboronic acids.

Determination of pKa

3.1.1. Potentiometric Titration

This is a highly accurate method for pKa determination.

-

Principle: A solution of the boronic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

-

Procedure:

-

Prepare a 1-5 mM solution of the substituted oxazol-2-ylboronic acid in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.

-

-

Workflow Diagram:

3.1.2. UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.

-

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

-

Procedure:

-

Prepare a stock solution of the substituted this compound.

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

-

Measure the UV-Vis spectrum of each solution and record the absorbance at the wavelength of maximum difference between the acidic and basic forms.

-

Plot absorbance versus pH and fit the data to a sigmoidal curve to determine the pKa.

-

Determination of Lipophilicity (logP/logD)

Shake-Flask Method (OECD 107)

This is the traditional and most reliable method for logP determination.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD). The concentration of the compound in each phase is measured, and the logP (or logD) is calculated as the logarithm of the ratio of the concentrations.

-

Procedure:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of the substituted this compound in the n-octanol-saturated water or water-saturated n-octanol.

-

Mix equal volumes of the two phases in a separatory funnel.

-

Shake the funnel for a predetermined time to allow for equilibration (e.g., 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate logP = log([concentration in octanol]/[concentration in water]).

-

-

Workflow Diagram:

Shake-Flask logP Determination Workflow

Determination of Aqueous Solubility

Nephelometry

This is a high-throughput method for determining kinetic solubility.

-

Principle: The method measures the amount of light scattered by undissolved particles in a solution. A higher degree of light scattering indicates lower solubility.

-

Procedure:

-

Prepare a stock solution of the substituted this compound in an organic solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Add the dilutions to an aqueous buffer in a microplate.

-

Incubate the plate to allow for precipitation.

-

Measure the light scattering at a 90° angle using a nephelometer.

-

The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank.

-

Synthesis of Substituted Oxazol-2-ylboronic Acids

A general and common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by hydrolysis. [11][12][13][14][15] General Synthetic Scheme:

-

Formation of the Organometallic Reagent: An appropriately substituted 2-halo-oxazole is reacted with a strong base such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperature to form the corresponding organolithium or Grignard reagent.

-

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the desired substituted this compound.

-

Synthetic Workflow Diagram:

General Synthesis of Oxazol-2-ylboronic Acids

Biological Signaling Pathways

Substituted oxazol-2-ylboronic acids have the potential to interact with various biological pathways, primarily through enzyme inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), leading to its constitutive activation and promoting cancer cell proliferation. [16][17][18][19]Oxazole derivatives have been identified as FLT3 inhibitors.

-

FLT3 Signaling Pathway Diagram:

FLT3 Signaling Pathway in AML

Fatty Acid Amide Hydrolase (FAAH) Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which can modulate pain, inflammation, and anxiety. [1][20][21][22][23]

-

FAAH Signaling Pathway Diagram:

FAAH-mediated Anandamide Degradation

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are involved in glucose homeostasis. DPP-IV inhibitors are used in the treatment of type 2 diabetes. [24][25][26][27][28]

-

DPP-IV Inhibition Mechanism Diagram:

DPP-IV Inhibition Mechanism

Beta-Lactamase Inhibition

Beta-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. Boronic acids can act as inhibitors of these enzymes. [2][29][30][31][32]

-

Beta-Lactamase Inhibition Diagram:

Beta-Lactamase Inhibition

Conclusion

Substituted oxazol-2-ylboronic acids represent a promising class of compounds with significant potential in drug discovery. Their physicochemical properties are paramount to their biological activity and pharmacokinetic profiles. While a comprehensive dataset for this specific class is still emerging, analysis of related structures provides valuable insights into the expected trends. The experimental protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to further explore and characterize these molecules. Understanding their interactions with key biological pathways will continue to drive the rational design of novel therapeutics.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyclass.net [microbiologyclass.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

- 20. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. globalcitieshub.org [globalcitieshub.org]

- 23. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. diabetesjournals.org [diabetesjournals.org]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 29. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 31. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]

- 32. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Oxazol-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of oxazol-2-ylboronic acid with a variety of (hetero)aryl halides. The oxazole motif is a key structural component in numerous pharmaceuticals and biologically active compounds, making its incorporation into complex molecules a significant area of interest in drug discovery and development.

The protocols outlined below are designed to address the inherent instability of many 2-heteroaryl boronic acids, including this compound, which are prone to protodeboronation under typical Suzuki-Miyaura reaction conditions. By employing specialized palladium precatalysts and optimized reaction parameters, high yields of the desired 2-aryloxazoles can be achieved.

Core Concepts and Challenges

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. However, the application of this reaction to certain heteroarylboronic acids presents unique challenges.